

# In-Depth Technical Guide on Brigimadlin Intermediate-1 (CAS No. 1149388-04-4)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Brigimadlin intermediate-1 |           |
| Cat. No.:            | B15137368                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Brigimadlin intermediate-1**, a key component in the synthesis of the potent MDM2-p53 antagonist, Brigimadlin. This document details its chemical identity, synthesis, and its role in the broader context of Brigimadlin's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

# **Chemical Identity and Properties**

**Brigimadlin intermediate-1** is chemically defined as 4-amino-2-methyl-3-nitrobenzoic acid methyl ester.

| Property          | Value                                   |
|-------------------|-----------------------------------------|
| CAS Number        | 1149388-04-4                            |
| Molecular Formula | C9H10N2O4                               |
| Molecular Weight  | 210.19 g/mol                            |
| IUPAC Name        | methyl 4-amino-2-methyl-3-nitrobenzoate |

# **Role in Brigimadlin Synthesis**



**Brigimadlin intermediate-1** is a crucial building block in the multi-step synthesis of Brigimadlin (BI-907828), a spiro-oxindole-based inhibitor of the MDM2-p53 protein-protein interaction. The synthesis of Brigimadlin is detailed in patent WO2017060431. This intermediate provides a foundational scaffold for the subsequent construction of the complex heterocyclic core of the final active pharmaceutical ingredient.

# Experimental Protocols Synthesis of Brigimadlin Intermediate-1 (CAS 1149388-04-4)

This protocol is a representative synthesis based on general chemical principles and may require optimization.

#### Materials:

- 2-methyl-3-nitro-4-aminobenzoic acid
- Methanol (reagent grade)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Magnesium sulfate (anhydrous)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

#### Procedure:

- Esterification: To a solution of 2-methyl-3-nitro-4-aminobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Quenching: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.



- Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl
  acetate.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude methyl 4-amino-2-methyl-3-nitrobenzoate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure intermediate.

## **MDM2-p53 Interaction Assay (AlphaLISA)**

This protocol outlines a method to assess the inhibitory activity of compounds like Brigimadlin on the MDM2-p53 interaction.

#### Materials:

- Recombinant GST-tagged MDM2 protein
- Recombinant His-tagged p53 protein
- AlphaLISA anti-GST Acceptor beads
- AlphaLISA Nickel Chelate Donor beads
- AlphaLISA PPI Buffer
- Test compound (e.g., Brigimadlin) and control inhibitor (e.g., Nutlin-3a)
- 384-well microplates

#### Procedure:

- Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in AlphaLISA PPI Buffer.
- Protein Incubation: In a 384-well plate, incubate GST-MDM2 (e.g., 1 nM final concentration) with varying concentrations of the test compound or control for a defined period (e.g., 1



hour).

- p53 Addition: Add His-p53 (e.g., 1 nM final concentration) to the wells and incubate for another hour.
- Bead Addition: Add anti-GST AlphaLISA Acceptor beads (e.g., 20 μg/mL final concentration) and incubate for one hour. Following this, add Nickel Chelate Donor beads (e.g., 20 μg/mL final concentration) and incubate for an additional hour in the dark.
- Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the extent of the MDM2-p53 interaction.
- Data Analysis: Calculate the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the MDM2-p53 interaction.

## **Cell Viability Assay (CTG)**

This protocol measures the effect of a compound on the viability of cancer cell lines.

#### Materials:

- Cancer cell line (e.g., SJSA-1, an MDM2-amplified osteosarcoma cell line)
- Cell culture medium and supplements
- 96-well cell culture plates
- Test compound (e.g., Brigimadlin)
- CellTiter-Glo® Luminescent Cell Viability Assay kit

#### Procedure:

- Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).



- Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the
  manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal
  proportional to the amount of ATP present, which is an indicator of cell viability.
- Signal Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

# **Quantitative Data**

The following tables summarize key in vitro and preclinical data for Brigimadlin.

Table 1: In Vitro Activity of Brigimadlin

| Assay                | Cell Line                    | IC50 (µmol/L)                       | Reference |
|----------------------|------------------------------|-------------------------------------|-----------|
| Cell Viability (CTG) | SJSA-1 (MDM2-<br>amplified)  | 0.0046 - 0.2035<br>(median: 0.1074) | [1]       |
| Cell Viability (CTG) | Various TP53wt cell<br>lines | Sensitive                           | [1]       |
| Cell Viability (CTG) | Various TP53mut cell lines   | Resistant                           | [1]       |

Table 2: Preclinical Pharmacokinetic Parameters of Brigimadlin

| Species | Bioavailabil<br>ity (%) | Cmax        | AUC         | Plasma<br>Protein<br>Binding (%) | Reference |
|---------|-------------------------|-------------|-------------|----------------------------------|-----------|
| Mouse   | High                    | Dose-linear | Dose-linear | >99                              | [2]       |
| Rat     | High                    | Dose-linear | Dose-linear | >99                              | [2]       |
| Dog     | High                    | Dose-linear | Dose-linear | >99                              | [2]       |
| Minipig | High                    | Dose-linear | Dose-linear | >99                              | [2]       |



Table 3: Clinical Trial Data for Brigimadlin (Phase Ia)

| Parameter                                    | Value                                         |  |
|----------------------------------------------|-----------------------------------------------|--|
| Maximum Tolerated Dose (D1q3w)               | 60 mg                                         |  |
| Recommended Dose for Expansion (D1q3w)       | 45 mg                                         |  |
| Overall Response Rate                        | 11.1%                                         |  |
| Disease Control Rate                         | 74.1%                                         |  |
| Most Common Treatment-Related Adverse Events | Nausea (74.1%), Vomiting (51.9%)              |  |
| Most Common Grade ≥3 TRAEs                   | Thrombocytopenia (25.9%), Neutropenia (24.1%) |  |

Data from the NCT03449381 clinical trial.[3]

## **Signaling Pathway and Mechanism of Action**

Brigimadlin functions by inhibiting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[4][5] In many cancers with wild-type TP53, the p53 protein is inactivated through overexpression of MDM2, which targets p53 for proteasomal degradation. [2][6] By binding to the p53-binding pocket of MDM2, Brigimadlin prevents this interaction, leading to the stabilization and activation of p53.[4][7] Activated p53 can then induce the transcription of its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[4][7]





#### Click to download full resolution via product page

Caption: Mechanism of action of Brigimadlin in the MDM2-p53 signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]



- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide on Brigimadlin Intermediate-1 (CAS No. 1149388-04-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137368#brigimadlin-intermediate-1-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com